BenchChemオンラインストアへようこそ!

2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Pyruvate Carboxylase Inhibition In Silico Screening Enzyme Selectivity

2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid (CAS 128043-92-5) is a synthetic, 1,3-disubstituted imidazolidine-2,4,5-trione (IZT) derivative belonging to the hydantoin class of heterocyclic compounds. Characterized by a 2-chlorobenzyl substituent at the N-3 position and an acetic acid moiety at the N-1 position, it possesses a molecular weight of 296.66 g/mol and a predicted logP of 1.05.

Molecular Formula C12H9ClN2O5
Molecular Weight 296.66
CAS No. 128043-92-5
Cat. No. B2518968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
CAS128043-92-5
Molecular FormulaC12H9ClN2O5
Molecular Weight296.66
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)O)Cl
InChIInChI=1S/C12H9ClN2O5/c13-8-4-2-1-3-7(8)5-14-10(18)11(19)15(12(14)20)6-9(16)17/h1-4H,5-6H2,(H,16,17)
InChIKeyCOKBBCBKQGARNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic Acid (CAS 128043-92-5): Core Identity and Class Positioning


2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid (CAS 128043-92-5) is a synthetic, 1,3-disubstituted imidazolidine-2,4,5-trione (IZT) derivative belonging to the hydantoin class of heterocyclic compounds [1]. Characterized by a 2-chlorobenzyl substituent at the N-3 position and an acetic acid moiety at the N-1 position, it possesses a molecular weight of 296.66 g/mol and a predicted logP of 1.05 [2]. This compound serves as a key structural scaffold within a broader series of IZTs that have recently emerged as potent, selective inhibitors of pyruvate carboxylase (PC), an enzyme implicated in cancer metabolism, type 2 diabetes, and bacterial infections [3].

Why Generic Hydantoin Analogs Cannot Substitute for 2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic Acid


Substitution within the 1,3-disubstituted imidazolidine-2,4,5-trione (IZT) series is not interchangeable. The specific N-3 substituent is a critical determinant of target engagement and selectivity, a fact underscored by the >85-fold range in pyruvate carboxylase (PC) inhibitory potency (IC50 from 3.4 µM to 290 µM) observed across a set of closely related analogs [1]. The 2-chlorobenzyl moiety introduces distinct electronic and steric properties—combining a lipophilic, electron-withdrawing chloro substituent with conformational restriction—that directly influence binding to the biotin carboxylation domain of PC, a feature not replicated by unsubstituted or differently substituted benzyl groups [2]. Consequently, simple replacement with commercially available hydantoins lacking this specific substitution pattern will result in a loss of the precise biological activity and selectivity profile for which this scaffold is designed, undermining research validity and procurement efficiency.

Quantitative Differentiation Profile of 2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic Acid Against Key Comparators


Enhanced In Silico Target Engagement vs. Unsubstituted Benzyl Analog

In the foundational in silico screen that identified IZTs as PC inhibitors, the substituted benzyl moiety at the N-3 position was crucial for achieving high-scoring docking poses within the biotin binding site. While compound 6h (R=CH2CO2H, R3=CH2Ph), the direct unsubstituted benzyl analog, is a viable inhibitor with a PC IC50 of 30 ± 1 µM [1], the ortho-chloro substitution of the target compound provides an additional halogen bonding or steric interaction, consistent with the observation that electronic modifications on the N-3 benzyl ring significantly modulate potency within the series (e.g., 4-MeO-Ph analog 6g achieves an IC50 of 17 ± 1 µM) [2]. This supports the inference that the target compound is engineered for a differentiated binding interaction compared to its unsubstituted counterpart.

Pyruvate Carboxylase Inhibition In Silico Screening Enzyme Selectivity

Advantageous Permeability Profile Compared to Ester Prodrug Analogs

Within the IZT series, free carboxylic acid functionalities typically reduce passive membrane permeability. The comparator 6h (free acid, R3=CH2Ph) exhibits a very low logPapp of -7.5 ± 1.1 in an artificial membrane assay [1]. In stark contrast, the presence of a lipophilic 2-chlorobenzyl group in the target compound is predicted to counterbalance the polarity of the acetic acid moiety, enhancing its calculated logP by approximately 0.5-1.0 log units compared to 6h, bringing it into a range more conducive to intracellular target access without the need for an ester prodrug [2]. This positions it as a superior tool compound for in vitro studies requiring direct enzyme inhibition without the confounding variable of ester hydrolysis.

Membrane Permeability ADME Properties Drug Likeness

Scalable Synthesis Feasibility vs. Complex N-3 Substitutions

The synthesis of 1,3-disubstituted IZTs involves the reaction of a substituted urea with oxalyl chloride, as demonstrated for the entire series in a published report [1]. The target compound's N-3 substituent, 2-chlorobenzyl, is derived from 2-chlorobenzylamine, a commercially available reagent that is substantially more cost-efficient and easier to handle compared to the heterocyclic or bulkier aliphatic reagents required for analogs like 6q (thiophen-2-ylmethyl) or 6c (1,2,3,4-tetrahydronaphthalen-1-yl) [2]. This contrasts with alternatives requiring less convenient starting materials, positioning the target compound as a more scalable option for lead optimization programs.

Chemical Synthesis Scale-Up Enabling Cost Efficiency

Tunable Physicochemical Properties vs. Ester Analogs for In Vivo Studies

The carboxylic acid moiety in the target compound provides a key advantage for in vivo studies by enhancing aqueous solubility compared to ester analogs. The predicted water solubility of 128043-92-5 is 0.11 g/L [1], offering superior formulation flexibility compared to ethyl ester analogs like ethyl [3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS not listed), which has a higher logP and correspondingly lower aqueous solubility . Furthermore, the free acid avoids the confounding pharmacokinetic issues of variable esterase-mediated hydrolysis seen with ester prodrugs like compound 6n (IC50 = 7.3 ± 3.1 µM) [2], making it a more tractable tool for direct enzyme inhibition studies in vivo.

Solubility Metabolic Stability In Vivo Dosing

Best-Fit Research and Procurement Scenarios for 2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic Acid


Development of Selective Pyruvate Carboxylase (PC) Inhibitors for Cancer Metabolism Studies

Investigators studying the role of PC in cancer cell anaplerosis can utilize 128043-92-5 as a core scaffold for synthesizing a focused library of potent, selective PC inhibitors. Its 2-chlorobenzyl group offers a starting point for optimizing the activity profile observed in related IZTs (IC50 values between 3.4 and 290 µM) [1], and its predicted membrane permeability supports direct use in phenotypic screening without prodrug derivatization [2].

Tool Compound Synthesis for Metabolic Disorder Research

The compound serves as an ideal starting material for creating chemical probes to dissect PC function in gluconeogenesis and type 2 diabetes models. Its improved aqueous solubility over ester analogs facilitates formulation for cell-based assays and in vivo studies, enabling precise modulation of PC activity as demonstrated by the mixed-type inhibition kinetics of related IZTs [3].

Medicinal Chemistry Lead Optimization Programs

Procurement teams for medicinal chemistry groups can select this compound over less convenient analogs due to its cost-effective synthesis from widely available 2-chlorobenzylamine [4]. The free acid handle allows for late-stage diversification into amide or ester libraries without the need for an initial deprotection step, improving synthetic route efficiency and reducing overall cost per compound in structure-activity relationship campaigns.

Quote Request

Request a Quote for 2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.